Ditert-butyl 2-acetylpiperazine-1,4-dicarboxylate
Overview
Description
Ditert-butyl 2-acetylpiperazine-1,4-dicarboxylate is a chemical compound with the molecular formula C16H28N2O5. It has gained significant attention in various fields of research due to its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ditert-butyl 2-acetylpiperazine-1,4-dicarboxylate typically involves the reaction of piperazine derivatives with tert-butyl esters. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product. Specific details on the reaction conditions and catalysts used can vary depending on the desired yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize the yield and purity of the compound while minimizing production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ditert-butyl 2-acetylpiperazine-1,4-dicarboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice can significantly influence the outcome of these reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
Ditert-butyl 2-acetylpiperazine-1,4-dicarboxylate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological molecules.
Medicine: Research is ongoing to explore the compound’s potential therapeutic applications, such as its use in drug development and as a pharmacological agent.
Industry: The compound is used in the production of specialty chemicals and materials, where its unique properties are leveraged for specific industrial applications.
Mechanism of Action
The mechanism of action of ditert-butyl 2-acetylpiperazine-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and the concentration of the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ditert-butyl 2-acetylpiperazine-1,4-dicarboxylate include other piperazine derivatives and tert-butyl esters. Examples of such compounds are:
- Di-tert-butyl 2-acetylpiperazine-1,4-dicarboxylate
- 1,4-di-tert-butyl 2-acetylpiperazine-1,4-dicarboxylate
Uniqueness
This compound is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. Its unique structure also contributes to its potential biological activities and its versatility in various scientific research applications.
Properties
IUPAC Name |
ditert-butyl 2-acetylpiperazine-1,4-dicarboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O5/c1-11(19)12-10-17(13(20)22-15(2,3)4)8-9-18(12)14(21)23-16(5,6)7/h12H,8-10H2,1-7H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXRJHYBBLDKGCI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CN(CCN1C(=O)OC(C)(C)C)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.40 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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